Erythrinin A
Overview
Description
Erythrinin A is a naturally occurring alkaloid found in the genus Erythrina, which belongs to the family Leguminosae. This genus consists of approximately 110 species of trees and shrubs, many of which have been traditionally used for their medicinal properties. This compound is one of the many secondary metabolites isolated from these plants and has garnered interest due to its potential pharmacological activities.
Mechanism of Action
Target of Action
Erythrinin A is a compound found in the Erythrina species, which are known to exhibit curare-like neuromuscular blocking activities
Mode of Action
It is known that alkaloids from erythrina species exhibit curare-like neuromuscular blocking activities . This suggests that this compound might interact with its targets to cause neuromuscular blocking effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin A involves several steps, starting from simple precursors. One common synthetic route includes the oxidative coupling of two tyrosine units, followed by intramolecular rearrangement to form the erythrinan core. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the seeds and bark of Erythrina species, remains a viable method. The extraction process involves solvent extraction followed by chromatographic purification to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Erythrinin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities.
Scientific Research Applications
Chemistry: Erythrinin A serves as a model compound for studying the synthesis and reactivity of erythrinan alkaloids.
Biology: It has been investigated for its potential as an anti-diabetic agent through molecular docking studies with target proteins.
Medicine: this compound exhibits potential pharmacological activities, including anti-inflammatory, antioxidant, and analgesic effects. It has been studied for its ability to inhibit leukotriene production and suppress pro-oxidants.
Industry: The antioxidant properties of this compound make it a candidate for use in formulations aimed at reducing oxidative stress and inflammation.
Comparison with Similar Compounds
- Erythraline
- Erysodine
- Erysovine
Each of these compounds has distinct pharmacological profiles, but Erythrinin A stands out for its potential therapeutic applications in managing oxidative stress and inflammation.
Properties
IUPAC Name |
7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-20(2)8-7-13-9-15-18(10-17(13)24-20)23-11-16(19(15)22)12-3-5-14(21)6-4-12/h3-11,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGQCONNJCHXIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146462 | |
Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63807-86-3 | |
Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63807-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the natural sources of Erythrinin A?
A1: this compound has been primarily isolated from the bark of Erythrina variegata. []
Q2: How is this compound synthesized?
A2: this compound can be synthesized from 3-aryl-1-(2,2-dimethyl-6-chromanyl)propenones via thallium(III) nitrate mediated reactions. This method also allows for the synthesis of related dihydropyrano- and pyranoisoflavones. [, ]
Q3: Have there been any studies on the structure-activity relationship (SAR) of this compound?
A3: While specific SAR studies focusing solely on this compound are limited, research on related prenylated flavonoids suggests the prenyl group on the B ring plays a crucial role in inhibiting enzymes like PTP1B. [] Further investigation into this compound's structure-activity relationships could provide valuable insights into its mechanism of action and potential therapeutic applications.
Q4: What other isoflavonoids are found alongside this compound in Erythrina species?
A6: Erythrina species contain a diverse array of isoflavonoids. Apart from this compound, researchers have identified compounds like Erythrinin B, Erythrinin C, alpinumisoflavone, eryvarin A, and several others. [, , ] This highlights the rich phytochemical diversity within this genus.
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